molecular formula C28H31NO8 B11053141 3-(1,3-benzodioxol-5-yl)-N-[2-(3,4-diethoxyphenyl)ethyl]-3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)propanamide

3-(1,3-benzodioxol-5-yl)-N-[2-(3,4-diethoxyphenyl)ethyl]-3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)propanamide

Cat. No.: B11053141
M. Wt: 509.5 g/mol
InChI Key: OMLDMTDWGFXSRT-UHFFFAOYSA-N
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Description

3-(1,3-benzodioxol-5-yl)-N-[2-(3,4-diethoxyphenyl)ethyl]-3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)propanamide is a complex organic compound that features multiple functional groups, including benzodioxole, diethoxyphenyl, hydroxy, and pyranone moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-benzodioxol-5-yl)-N-[2-(3,4-diethoxyphenyl)ethyl]-3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)propanamide typically involves multi-step organic reactions. The key steps may include:

    Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Synthesis of the Diethoxyphenyl Ethylamine: This involves the ethylation of a phenol derivative followed by amination.

    Coupling Reactions: The benzodioxole and diethoxyphenyl ethylamine intermediates are coupled using amide bond formation techniques, such as the use of coupling reagents like EDCI or DCC.

    Introduction of the Pyranone Moiety: This can be done through a series of condensation reactions involving appropriate aldehydes and ketones.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and benzodioxole moieties.

    Reduction: Reduction reactions can target the carbonyl groups in the pyranone moiety.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: KMnO₄, H₂O₂

    Reducing Agents: NaBH₄, LiAlH₄

    Substitution Reagents: Halogens, alkylating agents

Major Products

    Oxidation Products: Quinones, carboxylic acids

    Reduction Products: Alcohols, alkanes

    Substitution Products: Halogenated or alkylated derivatives

Scientific Research Applications

Chemistry

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Biochemical Studies: Investigated for its interactions with enzymes and proteins.

Medicine

    Pharmacology: Potential therapeutic applications due to its structural similarity to bioactive molecules.

Industry

    Material Science: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(1,3-benzodioxol-5-yl)-N-[2-(3,4-diethoxyphenyl)ethyl]-3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)propanamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1,3-benzodioxol-5-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)propanamide
  • 3-(1,3-benzodioxol-5-yl)-N-[2-(3,4-diethoxyphenyl)ethyl]-3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)butanamide

Uniqueness

The unique combination of functional groups in 3-(1,3-benzodioxol-5-yl)-N-[2-(3,4-diethoxyphenyl)ethyl]-3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)propanamide imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C28H31NO8

Molecular Weight

509.5 g/mol

IUPAC Name

3-(1,3-benzodioxol-5-yl)-N-[2-(3,4-diethoxyphenyl)ethyl]-3-(4-hydroxy-6-methyl-2-oxopyran-3-yl)propanamide

InChI

InChI=1S/C28H31NO8/c1-4-33-22-8-6-18(13-24(22)34-5-2)10-11-29-26(31)15-20(27-21(30)12-17(3)37-28(27)32)19-7-9-23-25(14-19)36-16-35-23/h6-9,12-14,20,30H,4-5,10-11,15-16H2,1-3H3,(H,29,31)

InChI Key

OMLDMTDWGFXSRT-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)CCNC(=O)CC(C2=CC3=C(C=C2)OCO3)C4=C(C=C(OC4=O)C)O)OCC

Origin of Product

United States

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